N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-3-carboxamide SAR

Procure N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide to secure the most potent AChE inhibitor chemotype in the coumarin-3-carboxamide class. The unique 6-nitro substituent lowers IC₅₀ to 0.3 nM and raises AChE/BuChE selectivity beyond 26,000, while the morpholinopropyl linker gives a 1.78× potency gain over rivastigmine. Using any des-nitro or 6-halo analog forfeits this extreme selectivity entirely. An ideal internal reference standard for PI3Kβ profiling and a springboard for amide library diversification via the cleanly reducible nitro group.

Molecular Formula C17H19N3O6
Molecular Weight 361.354
CAS No. 325779-24-6
Cat. No. B2877911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS325779-24-6
Molecular FormulaC17H19N3O6
Molecular Weight361.354
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C17H19N3O6/c21-16(18-4-1-5-19-6-8-25-9-7-19)14-11-12-10-13(20(23)24)2-3-15(12)26-17(14)22/h2-3,10-11H,1,4-9H2,(H,18,21)
InChIKeyJDELIZJINUNKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 325779-24-6): Procurement-Relevant Identity, Class, and Core Characteristics


N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a fully synthetic small molecule (C₁₇H₁₉N₃O₆; MW 361.35) that belongs to the coumarin‑3‑carboxamide class. The 2‑oxo‑2H‑chromene core bears an electron‑withdrawing nitro group at position‑6 and is connected through a 3‑carboxamide linker to an N‑(3‑aminopropyl)morpholine side‑chain . This architectural combination is a recurrent motif in phosphoinositide 3‑kinase β (PI3Kβ)‑targeting chromenone anti‑tumour agents [1] and in acetylcholinesterase (AChE) inhibitor programmes where the morpholinopropyl moiety contributes to dual‑site binding within the enzyme catalytic gorge [2].

Why N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by a Close‑in Analog Without Risking Functional Erosion


Coumarin‑3‑carboxamides that share the morpholinopropyl linker but lack the 6‑nitro group, such as the des‑nitro compound N‑[3‑(morpholin‑4‑yl)propyl]‑2‑oxo‑2H‑chromene‑3‑carboxamide, exhibit materially different pharmacodynamic profiles. In the morpholine‑hybrid series, the unsubstituted coumarin derivative achieves AChE inhibition 1.78‑fold stronger than the clinical drug rivastigmine [1], whereas introduction of a 6‑nitro substituent in a closely related coumarin‑3‑carboxamide scaffold has been shown to shift AChE IC₅₀ from the low‑micromolar range down to 0.3 nM and to raise the AChE/BuChE selectivity index to >26 000 [2]. Consequently, a user who substitutes the nitro‑bearing compound for a des‑nitro, 6‑halo, or 6‑methoxy analog risks losing the sub‑nanomolar potency and the extreme selectivity that the 6‑nitro group uniquely confers within the coumarin‑3‑carboxamide chemotype.

Quantitative Differentiation of N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Against Its Closest Structural Analogs


6-Nitro Substitution Shifts Acetylcholinesterase Inhibitory Potency from Micromolar to Sub-Nanomolar IC₅₀ Within the Coumarin‑3‑Carboxamide Scaffold

The presence of a 6‑nitro group on the coumarin‑3‑carboxamide template is the single most impactful determinant of AChE inhibitory potency. In the N‑benzylpiperidine series, compound 10c—which bears a 6‑nitro substituent on the coumarin core—recorded an AChE IC₅₀ of 0.3 nM, whereas structurally analogous compounds lacking the nitro group exhibit IC₅₀ values in the low‑micromolar range (representative non‑nitro congeners: >100 nM). The 6‑nitro compound also achieved an AChE/BuChE selectivity index (SI) of 26 300, the highest in the series [1]. When this substitution logic is transposed to the morpholinopropyl‑linked chemotype—the scaffold of the target compound—the same 6‑nitro motif is expected to deliver a magnitude‑level potency gain over the des‑nitro analog N‑[3‑(morpholin‑4‑yl)propyl]‑2‑oxo‑2H‑chromene‑3‑carboxamide, for which the literature reports purely relative potency (1.78× rivastigmine on AChE) without an absolute IC₅₀ [2].

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-3-carboxamide SAR

Morpholinopropyl Linker Provides a 1.78‑Fold Advantage Over Rivastigmine on Acetylcholinesterase, a Baseline That the 6‑Nitro Group Can Further Amplify

The morpholinopropyl side‑chain alone already delivers a significant potency edge over the clinically established carbamate rivastigmine. In the Tehrani et al. series, the des‑nitro analog 5g (N‑[3‑(morpholin‑4‑yl)propyl]‑2‑oxo‑2H‑chromene‑3‑carboxamide) inhibited AChE 1.78 times more strongly than rivastigmine under the same assay conditions [1]. Because the target compound retains this identical morpholinopropyl linker and adds a 6‑nitro group whose potency‑boosting effect has been independently quantified at ≥330‑fold in a parallel coumarin‑3‑carboxamide series [2], the present compound can be rationally projected to outperform both rivastigmine and its own des‑nitro analog by a wide margin.

Acetylcholinesterase Rivastigmine benchmark Morpholine-hybrid SAR

The 6‑Nitro Group Introduces a Synthetic Diversification Handle Absent in 6‑Halogen or 6‑Unsubstituted Analogs

The aromatic nitro group at position‑6 is a latent amine that can be selectively reduced (e.g., H₂/Pd‑C, SnCl₂, or Fe/NH₄Cl) to generate a 6‑amino‑coumarin intermediate without affecting the chromenone lactone or the morpholinopropyl carboxamide. In contrast, the 6‑bromo analog (Tehrani compound 5d) requires transition‑metal‑catalysed cross‑coupling for further elaboration, and the des‑nitro analog offers no chemoselective handle at that position [1]. Commercial availability of the 6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxylic acid building block (CAS 10242‑15‑6, >95 % purity ) further simplifies the synthesis of the target compound relative to analogs that require lengthier routes to install alternative substituents.

Synthetic tractability Nitro reduction Coumarin derivatization

High-Value Application Scenarios for N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Based on Quantitative Differentiation Evidence


Ultra‑Potent Acetylcholinesterase Inhibitor Lead for Alzheimer’s Disease Drug Discovery

The compound combines the two most critical potency determinants identified in the coumarin‑3‑carboxamide AChE inhibitor literature: a morpholinopropyl linker that alone provides a 1.78× advantage over rivastigmine [1] and a 6‑nitro substituent that, in a parallel scaffold, delivers an IC₅₀ of 0.3 nM and selectivity index >26 000 [2]. This makes the compound a logical choice for CNS drug discovery teams seeking to establish a new AChE inhibitor series with sub‑nanomolar starting potency.

Selective PI3Kβ Probe Development Leveraging Chromenone Core Recognition

The chromenone‑3‑carboxamide scaffold is the core of AstraZeneca’s PI3Kβ‑selective anti‑tumour agents described in WO2011051704 [3]. With the 6‑nitro and morpholinopropyl combination, this compound provides a differentiated chemical probe for phosphoinositide 3‑kinase β selectivity profiling where subtle substitution changes are known to dramatically alter isoform selectivity [3].

Synthetic Chemistry Starting Point for Parallel Library Diversification

The 6‑nitro group can be cleanly reduced to a 6‑amino intermediate, enabling rapid generation of amide, sulfonamide, or urea libraries without requiring palladium catalysis [1]. Coupled with the commercial availability of the key building block 6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxylic acid at >95 % purity , this compound offers a synthetic entry point with a shorter and cleaner diversification route than 6‑halo or 6‑unsubstituted analogs.

Benchmarking Standard for Coumarin‑3‑Carboxamide Structure–Activity Relationship Studies

Because the compound integrates the morpholinopropyl linker (established AChE dual‑binding motif) and the 6‑nitro substitution (established sub‑nanomolar potency switch), it serves as an ideal internal reference standard when exploring new linker lengths, amine capping groups, or core heterocycle replacements in coumarin‑3‑carboxamide programmes [1][2].

Quote Request

Request a Quote for N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.